molecular formula C26H42N8O10S B070763 Spectrozyme tPA CAS No. 161572-29-8

Spectrozyme tPA

Cat. No.: B070763
CAS No.: 161572-29-8
M. Wt: 658.7 g/mol
InChI Key: YRHVTNFFGLSGHS-RFNIADBLSA-N
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Description

Spectrozyme tissue-type plasminogen activator is a chromogenic substrate used to measure the enzymatic activity of tissue-type plasminogen activator. Tissue-type plasminogen activator is a serine protease that converts plasminogen into plasmin, which is responsible for breaking down fibrin in blood clots . Spectrozyme tissue-type plasminogen activator is widely used in research and diagnostic applications to study the activity of tissue-type plasminogen activator and related enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Spectrozyme tissue-type plasminogen activator is synthesized through a series of chemical reactions involving the coupling of specific amino acids to form a peptide substrate. The substrate is then modified to include a chromogenic group, such as p-nitroaniline, which allows for the detection of enzymatic activity through colorimetric assays .

Industrial Production Methods

The industrial production of Spectrozyme tissue-type plasminogen activator involves large-scale peptide synthesis using automated peptide synthesizers. The synthesized peptide is then purified using high-performance liquid chromatography to ensure high purity and consistency. The final product is lyophilized and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Spectrozyme tissue-type plasminogen activator undergoes hydrolysis when it interacts with tissue-type plasminogen activator. The enzyme cleaves the peptide bond in the substrate, releasing the chromogenic group, which can be detected spectrophotometrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C. Common reagents used in these reactions include buffer solutions to maintain the pH and stabilizers to preserve the enzyme’s activity .

Major Products Formed

The major product formed from the hydrolysis of Spectrozyme tissue-type plasminogen activator is p-nitroaniline, which produces a yellow color that can be measured at a wavelength of 405 nm .

Scientific Research Applications

Spectrozyme tissue-type plasminogen activator is extensively used in scientific research to study the activity of tissue-type plasminogen activator and related enzymes. It is used in:

Mechanism of Action

Spectrozyme tissue-type plasminogen activator acts as a substrate for tissue-type plasminogen activator. When tissue-type plasminogen activator cleaves the peptide bond in Spectrozyme tissue-type plasminogen activator, it releases the chromogenic group p-nitroaniline. This reaction allows researchers to measure the enzymatic activity of tissue-type plasminogen activator by monitoring the color change . The molecular target of Spectrozyme tissue-type plasminogen activator is the active site of tissue-type plasminogen activator, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Spectrozyme tissue-type plasminogen activator is similar to other chromogenic substrates used to measure the activity of serine proteases, such as Spectrozyme urokinase-type plasminogen activator and Spectrozyme thrombin. Spectrozyme tissue-type plasminogen activator is unique in its specificity for tissue-type plasminogen activator, making it a valuable tool for studying this enzyme .

Similar Compounds

Properties

IUPAC Name

acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t15?,18?,19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHVTNFFGLSGHS-RFNIADBLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CS(=O)(=O)N[C@H](CC1CCC(CC1)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585030
Record name Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161572-29-8
Record name Acetic acid--3-(4-hydroxycyclohexyl)-N-(methanesulfonyl)-D-alanylglycyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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